2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(4-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrimidine ring substituted with a pyrrolidine group and an acetamide moiety, making it a versatile molecule for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Starting Material: The synthesis begins with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.
First Step: This compound reacts with methyl chloroacetate under basic conditions to form an intermediate ester.
Second Step: The ester undergoes hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide.
Final Step: The hydrazide is then reacted with 4-methylphenyl isocyanate to produce the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the acetamide moiety.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidine group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring and pyrrolidine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{[6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide: This compound has a similar pyrimidine core but different substituents, leading to distinct properties and applications.
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide: An intermediate in the synthesis of the target compound, with potential biological activity.
Uniqueness
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-5-7-15(8-6-13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYJADXFWIJBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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